molecular formula C3H7NO3 B585658 L-Serine-1,2-13C2 CAS No. 150146-96-6

L-Serine-1,2-13C2

Cat. No.: B585658
CAS No.: 150146-96-6
M. Wt: 107.078
InChI Key: MTCFGRXMJLQNBG-PIJHRLDMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Serine-1,2-13C2 can be synthesized through a series of chemical reactions starting from isotopically labeled precursors. One common method involves the use of glycine labeled with carbon-13, which undergoes a series of enzymatic and chemical transformations to yield this compound

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy(1,2-13C2)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-PIJHRLDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745716
Record name L-(1,2-~13~C_2_)Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150146-96-6
Record name L-(1,2-~13~C_2_)Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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